molecular formula C15H12N2O4S B14687977 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- CAS No. 32685-24-8

1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-

Cat. No.: B14687977
CAS No.: 32685-24-8
M. Wt: 316.3 g/mol
InChI Key: LNSITYAYVOYMGC-UHFFFAOYSA-N
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Description

1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

One common method is the reaction of 1H-indole with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrate salt . The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .

Comparison with Similar Compounds

1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- can be compared with other similar compounds, such as:

  • 1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde
  • 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
  • 1-Tosyl-1H-indole-3-sulfonyl chloride

These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- lies in its combination of the sulfonyl and nitro groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

32685-24-8

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-nitroindole

InChI

InChI=1S/C15H12N2O4S/c1-11-2-5-14(6-3-11)22(20,21)16-9-8-12-10-13(17(18)19)4-7-15(12)16/h2-10H,1H3

InChI Key

LNSITYAYVOYMGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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